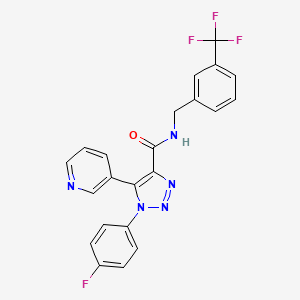

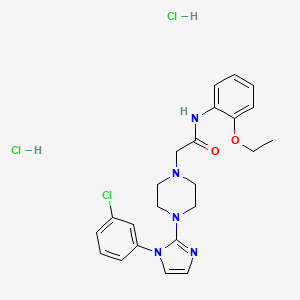

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-ethoxyphenyl)acetamide dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

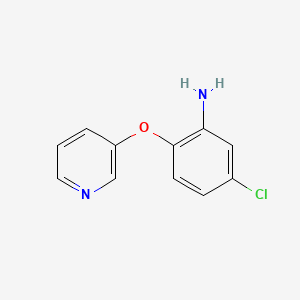

The compound “2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-ethoxyphenyl)acetamide dihydrochloride” is a chemical entity with the molecular formula C20H24ClN3O2 . It is a derivative of piperazines, which are organic heteromonocyclic compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Properties

Compounds with structures closely related to 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-ethoxyphenyl)acetamide dihydrochloride have been explored for their antimicrobial and antifungal activities. For instance, ketoconazole, with its imidazole-piperazine structure, demonstrates potent antifungal activity, particularly against candidosis in various models (Heeres, Backx, Mostmans, & van Cutsem, 1979). Additionally, novel pyridine derivatives have shown significant antibacterial and antifungal activities, indicating the potential of these compounds in addressing microbial resistance (Patel & Agravat, 2007).

Anticonvulsant Activity

The search for new anticonvulsant agents has led to the synthesis of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, showcasing the importance of the imidazole ring in enhancing anticonvulsant properties. Among these compounds, 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide exhibited significant activity against seizures induced by maximal electroshock (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Cytotoxic Activities

The exploration of novel piperazinone derivatives as cytotoxic agents highlights the potential of imidazole and piperazine derivatives in cancer research. These compounds have been evaluated for their cytotoxic activities against various cancer cell lines, indicating the role of bioisosteric substitution and group rearrangement in increasing cytotoxicity (Ghasemi, Sharifi, & Shahbazi Mojarrad, 2020).

Metal-based Chemotherapy

Research into metal-based chemotherapy against tropical diseases has included the synthesis of copper(II) and gold(I) complexes with clotrimazole and ketoconazole. These complexes exhibit enhanced growth inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas disease, compared to their parental compounds (Navarro et al., 2001).

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its biological activities. For instance, similar compounds have shown significant antimicrobial activity and anticancer potency . These compounds may be used as a lead for rational drug designing for the anticancer molecules .

Eigenschaften

IUPAC Name |

2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN5O2.2ClH/c1-2-31-21-9-4-3-8-20(21)26-22(30)17-27-12-14-28(15-13-27)23-25-10-11-29(23)19-7-5-6-18(24)16-19;;/h3-11,16H,2,12-15,17H2,1H3,(H,26,30);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUVFHLCUOLFBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28Cl3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2582410.png)

![2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2582412.png)

![Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate](/img/structure/B2582414.png)

![(Z)-methyl 4-((3-(2-methoxy-2-oxoethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2582415.png)

![N-(2-methoxybenzyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2582416.png)